Met-enkephalin (methionine-enkephalin), a naturally occurring pentapeptide, is part of the opioid system and is widely distributed in the central nervous system and peripheral tissues. [, , ] It is one of the two major endogenous opioids, the other being Leu-enkephalin. [] Met-enkephalin is derived from proenkephalin A, a larger precursor protein. [] Met-enkephalin is involved in a range of physiological processes, including modulation of pain perception, behavior, immune function, intestinal absorption, and various metabolic systems. [, , ] It plays a significant role in modulating immune responses and regulating endocrine function. [, , , ] Its presence has been detected in various tissues including the adrenal medulla, brain, pituitary gland, and immune cells. [, , , ]
Methionine enkephalin is synthesized in the central nervous system, particularly in regions such as the brainstem and spinal cord. It is produced from the proenkephalin precursor protein, which undergoes post-translational modifications to yield multiple copies of methionine enkephalin and leucine enkephalin. The synthesis occurs in neurons that express the proenkephalin gene, where it is packaged into vesicles for release during neurotransmission.
Methionine enkephalin belongs to the class of neuropeptides known as opioid peptides. These peptides interact with opioid receptors in the body, which are G-protein coupled receptors involved in pain relief, reward pathways, and stress responses. Methionine enkephalin specifically binds to mu-opioid receptors with high affinity, contributing to its analgesic effects.
The synthesis of methionine enkephalin can be achieved through various peptide synthesis techniques. One notable method is solution-phase peptide synthesis (SPS), which employs protective groups to facilitate the sequential addition of amino acids. The carboxyl group of methionine is protected using para-toluene sulfonic acid and an OBzl ester, while t-Boc groups are used for protecting the N-terminal amino groups of other amino acids.
In a typical synthesis protocol:
This method has been shown to yield methionine enkephalin efficiently while maintaining structural integrity throughout the synthesis process .
Methionine enkephalin has a linear structure characterized by its sequence of five amino acids. The molecular formula is CHNOS, with a molecular weight of approximately 331.4 g/mol.
The structural representation can be visualized as follows:
The presence of the sulfur atom in methionine contributes to its unique properties compared to other enkephalins.
Methionine enkephalin participates in various biochemical reactions, primarily involving binding to opioid receptors. Upon binding, it triggers a cascade of intracellular signaling pathways that modulate neurotransmitter release and neuronal excitability.
The mechanism of action for methionine enkephalin involves its interaction with specific opioid receptors located throughout the central nervous system. Upon binding:
Research indicates that methionine enkephalin's effects can be quantified through various assays measuring changes in neurotransmitter levels and pain responses .
Relevant studies have shown that modifications to its structure can enhance stability against enzymatic degradation while maintaining its biological activity .
Methionine enkephalin has significant applications in various fields:
MET-enkephalin (Tyr-Gly-Gly-Phe-Met) is a pentapeptide whose structural features dictate its selective binding to opioid receptors, particularly the δ-opioid receptor (δ-OR). The N-terminal tyrosine (Tyr¹) is indispensable for receptor activation, as its phenolic hydroxyl group forms a critical hydrogen bond with a conserved aspartate residue (Asp128 in δ-OR) in the receptor’s binding pocket [5] [7] [8]. The subsequent glycine doublet (Gly²-Gly³) acts as a conformational spacer, enabling the peptide backbone to adopt turns essential for positioning Phe⁴ within the hydrophobic subpocket [8].
The C-terminal methionine (Met⁵) confers δ-OR selectivity. Comparative studies with Leu-enkephalin (C-terminal leucine) reveal that Met⁵ enhances interaction with δ-OR-specific residues (e.g., Val281) through hydrophobic contacts and sulfur-mediated van der Waals interactions [1] [7]. Conformational flexibility allows MET-enkephalin to sample low-energy states (β-turns, extended forms) in solution, but docking simulations with δ-OR crystal structures show that receptor-bound conformations feature a Type II' β-turn at Gly³-Phe⁴, optimally orienting Phe⁴ for π-π stacking with receptor aromatics [8].
Table 1: Key Structural Motifs of MET-Enkephalin and Receptor Interactions
Residue Position | Amino Acid | Function in Receptor Binding |
---|---|---|
1 | Tyr | Hydrogen bonding with Asp128 (δ-OR) |
2–3 | Gly-Gly | Conformational flexibility; enables β-turn |
4 | Phe | Hydrophobic anchoring; π-π stacking |
5 | Met | δ-OR selectivity via hydrophobic interactions |
MET-enkephalin is proteolytically derived from its precursor, proenkephalin (PENK), a 267-amino-acid protein encoded by the PENK gene on chromosome 8q12.1. Proenkephalin contains four copies of MET-enkephalin (residues 100–104, 107–111, 136–140, 210–214), one copy of Leu-enkephalin, and extended enkephalin sequences (e.g., Met-enkephalin-Arg⁶-Phe⁷, Met-enkephalin-Arg⁶-Gly⁷-Leu⁸) [3] [7]. Tissue-specific processing dictates peptide yield:
Figure: Proenkephalin Processing Pathway
Proenkephalin │ ├── PC1/2 Cleavage at Dibasic Sites │ │ │ ├── MET-enkephalin (×4) │ ├── Leu-enkephalin │ ├── Met-enkephalin-Arg⁶-Phe⁷ │ └── Met-enkephalin-Arg⁶-Gly⁷-Leu⁸ │ └── Carboxypeptidase E Trimming → Mature Pentapeptides
MET-enkephalin’s bioactivity is limited by rapid enzymatic degradation, with a plasma half-life of <3 minutes. Two enzyme classes mediate its inactivation:
Enzyme inhibitors modulate degradation:
Table 2: Primary Enzymes in MET-Enkephalin Degradation
Enzyme | Cleavage Site | Inhibitors | Tissue Localization |
---|---|---|---|
Aminopeptidase N (APN) | Tyr¹↓Gly² | Bestatin, 1,10-phenanthroline | Lymphocytes, NK cells, brain |
Neutral endopeptidase (NEP) | Gly³↓Phe⁴ | Thiorphan, Phosphoramidon | Synapses, intestinal epithelium |
Carboxypeptidase A6 (CPA6) | ↓Met⁵ (C-terminal) | EDTA | Extracellular matrices |
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7